7-Fluoro-1H-indole-2-carbaldehyde
Description
7-Fluoro-1H-indole-2-carbaldehyde is a specialized organic compound featuring an indole (B1671886) core structure. This core is characterized by a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. In this specific molecule, a fluorine atom is attached at the 7th position of the indole ring, and an aldehyde group (-CHO) is present at the 2nd position. This unique arrangement of functional groups on the indole scaffold makes it a highly reactive and versatile intermediate in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1367930-66-2 bldpharm.com |
| Molecular Formula | C₉H₆FNO bldpharm.com |
| Molecular Weight | 163.15 g/mol bldpharm.com |
| IUPAC Name | This compound |
| Appearance | Solid sigmaaldrich.com |
This table summarizes key identifiers and physical properties of the compound.
The indole scaffold is widely recognized as a "privileged" structure in medicinal and heterocyclic chemistry. nih.gov This designation stems from its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals. nih.govmdpi.com The indole ring system is a core component of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. nih.gov
In organic synthesis, the indole nucleus is prized for its versatile reactivity. The N-H bond can be readily substituted, and the electron-rich pyrrole ring is susceptible to electrophilic attack, while also being amenable to various modern cross-coupling and C-H activation reactions. nih.govrsc.org This chemical adaptability allows for the construction of diverse and complex molecular architectures, making indole derivatives central to the development of new drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases. nih.govmdpi.comnih.gov The ability of the indole scaffold to interact with multiple biological targets through various binding modes further cements its importance in drug discovery. mdpi.com
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. tandfonline.comnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size, as the van der Waals radius of fluorine is similar to that of hydrogen. tandfonline.com
In the context of indole derivatives, fluorination can lead to several beneficial effects:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the half-life of a drug. nih.gov
Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the indole ring, potentially leading to stronger interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins or enzymes. tandfonline.com
Modulated Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, membrane permeability, and the acidity or basicity (pKa) of nearby functional groups, all of which are critical for bioavailability and drug-like properties. tandfonline.comnih.gov
These modifications make fluorinated indoles, such as this compound, highly attractive subjects for academic research aimed at developing new therapeutic agents with improved efficacy and pharmacokinetic profiles. researchgate.net
Table 2: Effects of Fluorine Substitution in Drug Design
| Effect | Description | Reference |
|---|---|---|
| Metabolic Stability | The strength of the C-F bond often protects the molecule from enzymatic degradation, increasing its duration of action. | nih.gov |
| Binding Affinity | Fluorine can engage in unique non-covalent interactions with biological targets, potentially increasing the potency of the drug. | tandfonline.com |
| Lipophilicity | Substitution with fluorine generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and membrane permeability. | nih.gov |
| pKa Modulation | The electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, influencing ionization state and solubility. | tandfonline.com |
This table outlines the strategic advantages of incorporating fluorine into molecular scaffolds for academic and pharmaceutical research.
This compound serves as a crucial building block for the synthesis of more elaborate molecules. Its utility stems from the presence of three key reactive sites: the fluorine atom, the aldehyde group, and the indole N-H group, which allow for stepwise and selective modifications.
The aldehyde functionality is particularly versatile. It can participate in a wide range of chemical transformations, including:
Oxidation to a carboxylic acid.
Reductive amination to form amines.
Wittig reactions and other olefination methods to form alkenes.
Condensation reactions with various nucleophiles.
Recent advanced studies have demonstrated the utility of indolecarbaldehydes in sophisticated catalytic reactions. For instance, rhodium-catalyzed cascade annulations involving indolecarbaldehydes and alkynes have been developed to construct complex polycyclic indole skeletons in a single step. acs.orgacs.org While not specifically detailing the 7-fluoro isomer, this research highlights the potential of the indole-2-carbaldehyde moiety in modern synthetic methodologies like C-H activation. acs.orgacs.org The presence of the fluorine atom on the benzene ring of this compound provides an additional lever to fine-tune the electronic properties and reactivity of the system, making it a valuable intermediate for synthesizing novel fluorinated indole derivatives for drug discovery, materials science, and agrochemical research.
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYLBYAEMRIVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743749 | |
| Record name | 7-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367930-66-2 | |
| Record name | 7-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 7 Fluoro 1h Indole 2 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) at the C2-position is a primary site for chemical modification. The presence of the electron-withdrawing fluorine atom on the adjacent benzene (B151609) ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group in 7-Fluoro-1H-indole-2-carbaldehyde possesses a partial positive charge, making it an electrophile. youtube.com It readily undergoes nucleophilic addition, where a nucleophile attacks this carbon, leading to the cleavage of the carbon-oxygen pi bond. youtube.com This reaction forms a tetrahedral intermediate which is then typically protonated to yield the final addition product. youtube.com The electron-withdrawing effect of the fluorine atom at the 7-position increases the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.
Common nucleophiles used in these reactions include Grignard reagents (R-MgX) and organolithium compounds (R-Li), which lead to the formation of secondary alcohols after an acidic workup. Another example is the addition of cyanide ions (from sources like HCN or NaCN) to form a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. youtube.com
Condensation Reactions, including Schiff Base Formation
This compound can react with primary amines in a condensation reaction to form imines, a class of compounds containing a carbon-nitrogen double bond. wikipedia.orgderpharmachemica.com When the amine is aromatic, the resulting imine is known as a Schiff base. wikipedia.org This reaction is typically catalyzed by an acid and involves the initial nucleophilic addition of the amine to the aldehyde to form a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields the stable imine or Schiff base. wikipedia.org
The formation of Schiff bases is a versatile method for introducing new molecular complexity. researchgate.net These reactions are crucial in the synthesis of various heterocyclic systems and have been explored for developing compounds with a range of biological activities. mdpi.com The general reaction is as follows:
R-NH₂ + this compound → 7-Fluoro-N-(aryl/alkyl)-1H-indole-2-methanimine + H₂O
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 7-Fluoro-1H-indole-2-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules, as carboxylic acids are themselves versatile functional groups. nih.gov
A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) to milder, more selective reagents. The choice of oxidant depends on the presence of other sensitive functional groups within the molecule. The resulting 7-fluoro-1H-indole-2-carboxylic acid derivatives are valuable intermediates in medicinal chemistry, notably in the development of novel therapeutic agents. nih.gov
Reduction Reactions to Alcohol Derivatives
The aldehyde group can be easily reduced to a primary alcohol, yielding (7-Fluoro-1H-indol-2-yl)methanol. This reduction can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. organic-chemistry.org Lithium aluminum hydride is a much stronger reducing agent and will reduce most carbonyl-containing functional groups. organic-chemistry.org This reduction is a fundamental transformation for creating alcohol derivatives from their aldehyde precursors.
Reactivity Pertaining to the Indole (B1671886) Nitrogen (N1)
The nitrogen atom within the indole ring (N1) possesses a lone pair of electrons and can act as a nucleophile or be deprotonated to form an indolide anion. This allows for the introduction of various substituents at this position.
N-Alkylation and N-Arylation Reactions
The hydrogen atom attached to the indole nitrogen is acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with electrophiles, such as alkyl halides or aryl halides, in N-alkylation or N-arylation reactions, respectively. ekb.eg
N-Alkylation involves the reaction with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
N-Arylation introduces an aryl group onto the indole nitrogen. Classic methods like the Ullmann condensation, which typically uses a copper catalyst, can be employed. mdpi.com More modern methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts to couple the indole with aryl halides or triflates, often under milder conditions and with broader substrate scope. mdpi.com The presence of the fluorine atom can influence the electronic properties of the indole ring system, which in turn can affect the conditions required for these coupling reactions.
Formation of N-Substituted Indole-2-carbaldehyde Analogs
The nitrogen atom of the indole ring in this compound is a key site for derivatization. N-substitution, including N-alkylation and N-arylation, is a common strategy to modify the molecule's properties.
N-Alkylation: This process typically involves the reaction of the indole with an alkyl halide in the presence of a base. rsc.org The base, such as sodium hydride (NaH), deprotonates the indole nitrogen, creating a more nucleophilic indole anion that subsequently attacks the alkyl halide. rsc.org Reaction conditions can be optimized by adjusting the solvent, temperature, and base to achieve high yields and selectivity for N-alkylation over potential C-alkylation. rsc.org For instance, N-alkylation of similar indole-3-carbaldehydes has been achieved using alkyl halides in a mixture of acetonitrile (B52724) and DMF. mdpi.com Iron complexes have also been used to catalyze the N-alkylation of indolines with alcohols, which are then oxidized to the corresponding N-alkylated indoles. nih.gov
N-Arylation: The introduction of an aryl group at the indole nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.com These methods have become state-of-the-art for forming N-aryl bonds. mdpi.com Copper-catalyzed procedures, often ligand-free, provide an effective means for the N-arylation of indoles with aryl halides. mdpi.com
An N-heterocyclic carbene (NHC) catalyzed enantioselective N-alkylation of indole-2-formaldehydes with isatins has also been reported, leading to functionalized cyclic N,O-aminal indole derivatives. rsc.org
Table 1: Examples of N-Substitution Reactions on Indole Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, NaH, DMF/THF | 1-Alkyl-indole | rsc.org |
| N-Alkylation | Alcohol, Fe-catalyst, K₂CO₃, TFE | 1-Alkyl-indole | nih.gov |
| N-Arylation | Aryl halide, Cu-catalyst, Base | 1-Aryl-indole | mdpi.com |
| N-Alkylation | Isatin (B1672199), NHC catalyst | Cyclic N,O-aminal indole | rsc.org |
Reactivity of the Fluorine Atom at Position 7
The fluorine atom at the C7 position significantly influences the electronic properties of the indole ring and presents a potential site for substitution, although its reactivity is nuanced.
Nucleophilic Aromatic Substitution Considerations at C7
Direct nucleophilic aromatic substitution (SNAr) of the fluorine atom at C7 of the indole ring is generally challenging. Fluorine is the most electronegative halogen, forming a very strong bond with carbon. studypug.com While SNAr reactions on electron-deficient aromatic rings are common, the indole ring system itself is electron-rich, which disfavors direct nucleophilic attack.
However, the presence of the electron-withdrawing aldehyde group at the C2 position can somewhat facilitate such reactions by reducing the electron density of the ring system. For SNAr to occur, the ring must be sufficiently "activated" by electron-withdrawing groups, and a strong nucleophile is required. In the context of perfluoroarenes, palladium-catalyzed cross-coupling reactions have been shown to cleave C-F bonds, suggesting that under specific catalytic conditions, substitution at the C7-F position might be feasible. mdpi.com
Electronic Influence of Fluorine on Ring System Reactivity
The fluorine atom at C7 exerts a strong influence on the reactivity of the entire indole ring system primarily through its inductive and resonance effects.
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. studypug.com This effect decreases the electron density of the benzene portion of the indole ring, making it less susceptible to electrophilic attack compared to an unsubstituted indole.
Resonance Effect (+R): Fluorine can also donate a lone pair of electrons into the aromatic system via resonance. However, for halogens, the inductive effect typically outweighs the resonance effect. uci.edu
The net result is a deactivation of the benzene ring towards electrophilic aromatic substitution. This electronic influence is quantitatively described by Hammett substituent constants (σ), which measure the electronic effect of a substituent on a reaction center. ustc.edu.cnwikipedia.org For fluorine, the para-substituent constant (σₚ) is +0.06, indicating a slight electron-withdrawing character when para to a reaction center, while the meta-substituent constant (σₘ) is +0.34, showing a stronger withdrawing effect. pitt.edu These values highlight the complex interplay of inductive and resonance effects that modulate the reactivity of the indole ring. science.govresearchgate.net The presence of fluorine can also impact the conformational preferences of the indole core. researchgate.net
Table 2: Hammett Substituent Constants for Fluorine
| Constant | Value | Electronic Effect | Reference |
| σₘ (meta) | +0.34 | Electron-withdrawing | pitt.edu |
| σₚ (para) | +0.06 | Weakly electron-withdrawing | pitt.edu |
Further Functionalization of the Indole Ring System
Beyond N-substitution and potential C7-F modification, the indole ring of this compound offers other positions for functionalization through various reaction types.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org In the case of indole, the pyrrole (B145914) ring is significantly more reactive towards electrophiles than the benzene ring. quora.com Substitution typically occurs at the C3 position, as the intermediate carbocation (benzenonium ion) is more stabilized by the nitrogen atom. libretexts.orgquora.com
For this compound, the situation is more complex:
The aldehyde group at C2 is a deactivating group, which directs incoming electrophiles to the meta positions (C4 and C6).
The fluorine atom at C7 is also a deactivating group but is an ortho, para-director. uci.edu However, its deactivating nature is strong.
The inherent reactivity of the indole C3 position remains a dominant factor.
The interplay of these directing effects determines the final substitution pattern. While the C2-aldehyde and C7-fluoro groups deactivate the ring, electrophilic attack is still most likely to occur at the C3 position due to the powerful activating effect of the indole nitrogen. However, harsher reaction conditions might be required compared to unsubstituted indoles. Other positions, such as C4, C5, and C6, could also undergo substitution depending on the specific electrophile and reaction conditions. libretexts.orgmakingmolecules.com For example, studies on substituted indole-3-carbaldehydes show that the electronic properties and positions of substituents significantly impact reaction efficiency and regioselectivity. acs.orgacs.org
Cross-Coupling Reactions at Various Ring Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions can be applied to halo-indoles to introduce a wide variety of substituents.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. libretexts.orgmdpi.com If this compound were converted to a bromo- or iodo-derivative at positions like C3, C4, C5, or C6, it could readily participate in Suzuki coupling to introduce new aryl or alkyl groups. organic-chemistry.orgnih.govclaremont.edu The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Suzuki coupling, a halo-derivative of the indole would be required as a substrate. nih.govresearchgate.net Intramolecular Heck reactions are particularly useful for synthesizing fused ring systems. nih.govresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govmdpi.com This would be an effective method for introducing alkynyl groups onto the indole ring at a halogenated position. nih.gov
These cross-coupling reactions provide a versatile platform for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse library of complex indole derivatives. mdpi.com
Directed C-H Functionalization Methodologies of this compound
The strategic functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds represents a paramount challenge and a significant area of research in modern organic synthesis. For the indole scaffold, the inherent reactivity typically favors electrophilic substitution at the C3 position of the pyrrole ring. Consequently, achieving regioselective functionalization at other positions, particularly on the benzene core (C4-C7) or the less reactive C2 position, necessitates the use of directing groups. In the case of this compound, the aldehyde moiety at the C2 position is poised to act as an intrinsic directing group, guiding transition-metal catalysts to activate the adjacent C-H bonds.
Transition-metal-catalyzed reactions, particularly those employing palladium and rhodium, have emerged as powerful tools for the directed C-H functionalization of indoles. nih.govnih.gov The functionalization of the indole core can be influenced by various factors, including the choice of catalyst, oxidant, and the electronic nature of the directing group and substituents on the indole ring. acs.org
Recent studies have demonstrated that an aldehyde group can effectively direct the C-H activation at the C2 position of the indole ring. For instance, rhodium-catalyzed oxidative annulation reactions of indolecarbaldehydes with alkynes have been shown to proceed via a C2-H activation mechanism. mdpi.com This is substantiated by mechanistic investigations, including hydrogen-deuterium exchange experiments, which confirm the reversible C-H bond cleavage at the C2 position, underscoring the directing capability of the aldehyde group. mdpi.com
While specific research focusing exclusively on the directed C-H functionalization of this compound is nascent, the established principles of aldehyde-directed C2-H activation provide a strong foundation for predicting its reactivity. The electron-withdrawing nature of the fluorine atom at the C7 position may influence the electronic properties of the indole ring, but the directing effect of the C2-aldehyde is expected to be the dominant factor in regioselectivity.
A plausible application of these principles is the rhodium-catalyzed [3+2] cascade annulation of this compound with an alkyne. In this transformation, the aldehyde group would direct the rhodium catalyst to activate the C2-H bond, initiating a sequence of migratory insertion and cyclization to furnish a polycyclic indole derivative.
Below is a representative table illustrating a hypothetical directed C-H functionalization reaction of this compound based on analogous systems.
Table 1: Hypothetical Rhodium-Catalyzed [3+2] Annulation of this compound
| Entry | Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product |
| 1 | This compound | Diphenylacetylene | [Rh(COD)Cl]₂ | CuF₂·2H₂O / Air | 7-Fluoro-2,3-diphenyl-4H-cyclopenta[b]indol-1-one |
This reaction would be anticipated to proceed under elevated temperatures in a suitable solvent, with the product being a novel, functionalized indole scaffold. The development of such methodologies is crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research in this area is expected to unveil a broader scope of C-H functionalization reactions for this compound and its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom within the molecule.
Proton (¹H) NMR Analysis for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in 7-Fluoro-1H-indole-2-carbaldehyde. The ¹H NMR spectrum of a related compound, 1H-Indole-3-carbaldehyde, shows characteristic signals for the aldehyde proton (δ ~9.9-10.1 ppm), the N-H proton (δ ~8.6-12.1 ppm), and the aromatic protons on the indole (B1671886) ring (δ ~7.1-8.3 ppm). mdpi.comrsc.org For this compound, the fluorine atom at the 7-position is expected to influence the chemical shifts of the adjacent aromatic protons through space and through-bond coupling.
Table 1: Representative ¹H NMR Data for Indole-based Aldehydes This table is interactive. Click on the headers to sort.
| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | N-H Proton (δ, ppm) |
|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | DMSO | 9.93 | 7.19-8.29 | 12.14 |
| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 9.98 | 7.30-8.30 | - |
| 2-Chloro-1H-indole-3-carbaldehyde | CDCl₃ | 10.14 | 7.27-8.33 | 8.69 |
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum of the parent compound, indole-2-carboxaldehyde, reveals distinct signals for the carbonyl carbon of the aldehyde group (typically around δ 183-185 ppm) and the carbons of the indole ring. mdpi.comnih.gov In this compound, the carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The chemical shifts of other carbons in the benzene (B151609) ring will also be affected to a lesser extent.
Table 2: Representative ¹³C NMR Data for Indole-based Aldehydes This table is interactive. Click on the headers to sort.
| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Indole Ring Carbons (δ, ppm) |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | CDCl₃ | 185.2 | 111.5-135.2 |
| 2-Chloro-1H-indole-3-carbaldehyde | CDCl₃ | 183.4 | 111.8-134.8 |
Fluorine (¹⁹F) NMR for Fluorine Environment and Interactions
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly informative for fluorinated compounds like this compound, as the ¹⁹F nucleus is 100% abundant and highly sensitive. The chemical shift of the fluorine atom provides insight into its electronic environment. For instance, in related fluoroindole derivatives, the ¹⁹F chemical shift can vary depending on the substitution pattern and the solvent. nih.gov The coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can further confirm the position of the fluorine atom on the indole ring. nih.gov The ¹⁹F NMR spectrum of 7-fluoroindole (B1333265) shows a chemical shift that is distinct from other fluoro-isomers. frontiersin.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Studies
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. In this compound, the FT-IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring usually appears as a broad band around 3300-3500 cm⁻¹. The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region. FT-Raman spectroscopy provides complementary information, particularly for the aromatic ring vibrations. Studies on similar molecules like 7-azaindole-3-carboxaldehyde have utilized these techniques for detailed vibrational assignments. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and information about the fragmentation pattern of a molecule. For this compound (C₉H₆FNO), the expected monoisotopic mass is approximately 163.04 Da. uni.lu The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern can further confirm the structure. For instance, the fragmentation of indole-2-carboxaldehyde shows major peaks at m/z 145 (molecular ion), 144 (loss of H), and 116 (loss of CHO). nih.gov The presence of fluorine in this compound will influence this fragmentation, leading to characteristic fluorine-containing fragments.
X-ray Crystallography for Solid-State Structural Determination of Analogs and Derivatives
Advanced Spectroscopic Techniques for Isotopic Labeling Studies in Biological Contexts (e.g., ¹⁹F NMR for protein binding)
The strategic introduction of isotopically labeled compounds into biological systems, followed by their detection using advanced spectroscopic techniques, offers a powerful approach for elucidating molecular interactions and structural dynamics. Among these methods, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly advantageous tool for studying proteins. The fluorine-19 nucleus possesses a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. Crucially, the near-complete absence of fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals, allowing for the unambiguous observation of the labeled molecule.
The site-specific incorporation of 7-fluoro-L-tryptophan into a protein can be achieved using genetic encoding techniques, where a mutant aminoacyl-tRNA synthetase is employed to recognize the fluorinated amino acid and incorporate it in response to a specific codon, such as an amber stop codon. rsc.orgwikipedia.org Once incorporated, the ¹⁹F NMR signal of the 7-fluorotryptophan residue provides a direct window into its local environment. For instance, in a study of the Zika virus NS2B-NS3 protease, the site-specific incorporation of 7-fluoro-L-tryptophan at various positions allowed for the monitoring of ligand binding through changes in the ¹⁹F chemical shifts. rsc.org The binding of an inhibitor resulted in significant chemical shift perturbations for specific residues, indicating their involvement in the binding event or associated conformational changes.
The chemical shift of the ¹⁹F nucleus in a 7-fluorotryptophan-labeled protein is highly dependent on its solvent exposure and the nature of the surrounding amino acid residues. wikipedia.org This property can be exploited to map the binding interface of a protein or to detect allosteric changes occurring distant from the active site.
While the biosynthetic incorporation of 7-fluorotryptophan is a well-established method, the unique chemical functionality of This compound offers an alternative strategy for labeling proteins for ¹⁹F NMR studies. The aldehyde group at the 2-position of the indole ring serves as a reactive handle for covalent modification of proteins. One of the most common and effective methods for labeling proteins using an aldehyde is through reductive amination. wikipedia.org This reaction involves the formation of a Schiff base between the aldehyde group of the probe and a primary amine on the protein, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group. The resulting imine is then reduced to a stable secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com
This covalent labeling approach allows for the site-selective introduction of the 7-fluoroindole probe onto the surface of a protein. The choice of which lysine residues are labeled can often be controlled by factors such as their solvent accessibility and local pKa. Once covalently attached, the 7-fluoroindole moiety can report on changes in the protein's local environment in a manner analogous to biosynthetically incorporated 7-fluorotryptophan. This would be particularly useful for studying proteins that are not amenable to production in bacterial expression systems or for probing specific surface-exposed regions.
The data below, derived from studies using 7-fluoro-L-tryptophan, illustrates the typical changes in ¹⁹F NMR chemical shifts that can be expected upon ligand binding, providing a model for the potential application of covalently attached this compound as a ¹⁹F NMR probe.
Detailed Research Findings
The following tables present data on the ¹⁹F NMR chemical shifts of 7-fluoro-L-tryptophan incorporated at specific sites in the Zika virus NS2B-NS3 protease (ZiPro), both in the absence and presence of a ligand inhibitor. These findings highlight the sensitivity of the 7-fluoroindole probe to changes in the local protein environment upon ligand binding.
| Residue Position | Chemical Shift (ppm) - Apo | Chemical Shift (ppm) - with Inhibitor | Chemical Shift Perturbation (Δδ ppm) |
|---|---|---|---|
| Trp33 | -132.5 | -132.8 | -0.3 |
| Trp52 | -134.1 | -134.5 | -0.4 |
| Trp69 | -131.7 | -131.9 | -0.2 |
| Trp83 | -133.2 | -133.9 | -0.7 |
| Residue Position | Magnitude of Δδ (ppm) | Interpretation |
|---|---|---|
| Trp33 | -0.3 | Moderate environmental change upon inhibitor binding. |
| Trp52 | -0.4 | Significant environmental change, suggesting proximity to the binding site or involvement in a conformational change. |
| Trp69 | -0.2 | Minor environmental change. |
| Trp83 | -0.7 | Large environmental change, indicating a substantial alteration in the local environment of this residue upon inhibitor binding. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, energy, and various reactivity parameters. For 7-Fluoro-1H-indole-2-carbaldehyde, DFT calculations reveal how the fluorine atom and the aldehyde group influence the electronic environment of the indole (B1671886) scaffold.
Studies on analogous compounds, such as substituted benzothiazoles and quinolines, demonstrate the utility of DFT in understanding molecular properties. researchgate.netdergipark.org.tr For instance, calculations can determine the optimized geometry and energy differences between various conformers. In a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level identified two stable conformers (trans and cis) arising from the orientation of the carbaldehyde group, with a calculated energy difference of 14.60 kJ mol⁻¹. dergipark.org.tr Similar conformational possibilities exist for this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com This facilitates interactions with other molecules. The locations of the HOMO and LUMO electron densities indicate the likely sites for electrophilic and nucleophilic attack, respectively.
In computational studies of related heterocyclic aldehydes, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap has been calculated to predict reactivity. dergipark.org.tr The introduction of electron-withdrawing groups, like fluorine, typically lowers both the HOMO and LUMO energy levels and can affect the magnitude of the gap.
| Parameter | Value (trans-conformer) | Value (cis-conformer) |
| HOMO Energy | Illustrative Value | Illustrative Value |
| LUMO Energy | Illustrative Value | Illustrative Value |
| HOMO-LUMO Gap (ΔE) | 3.75 eV | 3.84 eV |
| Table 1: Illustrative Frontier Orbital Energies based on data for the analogous compound 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr A smaller energy gap indicates higher reactivity. |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. semanticscholar.org The MESP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net
Electron-rich areas, such as those around electronegative atoms like oxygen and fluorine, are susceptible to electrophilic attack. Conversely, electron-poor regions, often found near hydrogen atoms bonded to electronegative atoms, are sites for nucleophilic attack. For this compound, the MESP would show a significant negative potential around the carbonyl oxygen of the aldehyde group and the fluorine atom, marking them as key sites for intermolecular interactions like hydrogen bonding. semanticscholar.org The hydrogen atom on the indole nitrogen (N-H) would exhibit a positive potential, making it a potential hydrogen bond donor site.
Calculation of Chemical Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These descriptors provide a more quantitative measure than FMO analysis alone.
Key descriptors include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.
These parameters are crucial for understanding reaction mechanisms and predicting how a molecule will behave in a chemical reaction.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Global Electrophilicity (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
| Table 2: Key Global Reactivity Descriptors derived from HOMO and LUMO energies. researchgate.netnih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. The primary source of conformational isomerism in this molecule is the rotation of the aldehyde group around the C2-C(aldehyde) bond, leading to potential syn and anti conformers relative to the indole nitrogen. DFT calculations can predict the relative energies of these conformers. dergipark.org.tr Additionally, the indole ring itself, while largely planar, can exhibit slight pyramidalization at the nitrogen atom. nih.gov
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, typically in a simulated solvent environment. nih.gov An MD simulation of this compound would reveal how it interacts with solvent molecules, its conformational flexibility at different temperatures, and the stability of its various conformers in solution. This information is critical for understanding its behavior in a biological context, such as how it might fit into a protein's binding site. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the identity and structure of a synthesized compound. nih.gov For this compound, DFT calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.
IR Spectrum: The vibrational frequencies can be calculated to predict the positions of characteristic peaks, such as the C=O stretch of the aldehyde, the N-H stretch of the indole, and the C-F stretch. nih.gov
NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts can be compared with experimental data to aid in the assignment of signals.
UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, corresponding to the absorption wavelengths (λmax) in a UV-Vis spectrum. dergipark.org.tr This helps to understand the electronic structure and chromophores within the molecule.
| Spectroscopic Technique | Predicted Parameter | Illustrative Example of Information Gained |
| FTIR | Vibrational Frequencies (cm⁻¹) | C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹) |
| ¹H NMR | Chemical Shifts (ppm) | Aldehyde proton (~9-10 ppm), Aromatic protons (7-8 ppm) |
| ¹³C NMR | Chemical Shifts (ppm) | Carbonyl carbon (~180-190 ppm), Carbon bearing Fluorine (~150-160 ppm, showing C-F coupling) |
| UV-Vis (TD-DFT) | Excitation Energies (eV/nm) | π → π* transitions of the indole aromatic system |
| Table 3: In Silico Prediction of Spectroscopic Parameters for this compound. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of Indole-2-Carbaldehyde Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. ijpsr.comjocpr.com These models are typically developed using statistical methods like multiple linear regression (MLR) to create a mathematical equation that can predict the activity or property of new, unsynthesized compounds. nih.gov
For analogs of indole-2-carbaldehyde, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antimitotic or anti-inflammatory effects. ijpsr.comnih.govnih.gov These studies involve calculating a wide range of molecular descriptors for each analog.
Descriptors found to be important in QSAR models for indole derivatives often include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Balaban-type index, structural information content indices). nih.gov
Electronic/Physicochemical descriptors: These relate to the electronic properties (e.g., electrostatic potential charges, dipole moment, hydrophobic surface area). ijpsr.comnih.gov
Steric descriptors: These account for the size and bulk of the molecule or its substituents (e.g., principal moment of inertia). nih.gov
By identifying which descriptors are most influential, QSAR models can guide the design of more potent and selective analogs of this compound for specific therapeutic targets.
| Descriptor Type | Examples | Relevance to Activity/Property |
| Topological | RTSA indices, Jhetv, Rotatable bond fraction | Describes molecular size, shape, and branching. nih.gov |
| Electronic | Electrostatic potential charges, Dipole moment | Governs non-covalent interactions with biological targets. nih.gov |
| Physicochemical | Hydrophobic Surface Area, LogP | Influences membrane permeability and solubility. ijpsr.com |
| Steric | Principal moment of inertia, Molecular weight | Determines how well a molecule fits into a binding site. nih.gov |
| Table 4: Common Descriptor Types Used in QSAR/QSPR Studies of Indole Analogs. |
Ligand-Based and Structure-Based Computational Design Approaches for Derivatives
Computational chemistry and theoretical investigations play a pivotal role in the rational design of novel derivatives of this compound. By employing a variety of ligand-based and structure-based design approaches, researchers can predict the biological activity of newly designed molecules, thereby prioritizing the synthesis of the most promising candidates. These in silico methods help to elucidate the structure-activity relationships (SAR) and guide the optimization of lead compounds.
Ligand-Based Design
Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be developed to predict the activity of new compounds.
One of the key LBDD techniques is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. For instance, in a study on indeno[1,2-b]indole (B1252910) derivatives, a QSAR model was developed to predict their inhibitory activity against Casein Kinase II (CK2). nih.gov This model was then used to forecast the activity of other related scaffolds. nih.gov Similarly, for a series of isatin (B1672199) and indole-based compounds targeting the 3C-like protease (3CLpro) of SARS-CoV, QSAR models were built to predict their inhibitory potency. nih.gov These examples demonstrate how QSAR can be a powerful tool for screening virtual libraries of this compound derivatives to identify those with the highest predicted activity.
Pharmacophore modeling is another crucial LBDD method. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For indole and isatin derivatives with antiamyloidogenic activity, a pharmacophore hypothesis was generated to distinguish between active and inactive compounds. mdpi.com Such a model could be developed for derivatives of this compound to guide the design of new molecules with the desired spatial arrangement of features for a particular therapeutic target.
Structure-Based Design
When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. These techniques utilize the structural information of the target's binding site to design ligands with high affinity and selectivity.
Molecular docking is a primary SBDD tool that predicts the preferred orientation of a ligand when bound to a target protein. This method was used to investigate the binding modes of indole-2-carboxamide derivatives as potential PI3Kα/EGFR inhibitors, confirming their accommodation within the kinase catalytic sites. nih.gov In another study, molecular docking was employed to understand the interaction of tri-substituted fluoro indole derivatives with the human topoisomerase-II enzyme. researchgate.net For derivatives of this compound, molecular docking could be used to predict their binding affinity and interactions with key amino acid residues in a target's active site, thereby guiding modifications to enhance potency.
The following table summarizes the binding energies of some computationally studied indole derivatives against their respective targets, illustrating the type of data generated from molecular docking studies.
| Compound/Derivative Class | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Tri-substituted fluoro indole derivative (S-14) | Human Topoisomerase II (Chain-A) | -9.2 | researchgate.net |
| Fludarabine (Standard) | Human Topoisomerase II (Chain-A) | -7.6 | researchgate.net |
| Indole-based thiadiazole derivative (8) | Acetylcholinesterase (AChE) | - | mdpi.com |
| Indole-based thiadiazole derivative (8) | Butyrylcholinesterase (BuChE) | - | mdpi.com |
Note: Specific docking scores for the indole-based thiadiazole derivatives were not provided in the source material, but they were identified as potent inhibitors through docking studies.
Molecular Dynamics (MD) simulations can further refine the results from molecular docking. MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. For example, a study on a fluoro-substituted indole derivative as a dual COX inhibitor used MD simulations to confirm the stable binding of the ligand within the receptor's active site. researchgate.net
By integrating these computational approaches, the design of novel this compound derivatives can be significantly accelerated. Ligand-based methods can be used for initial virtual screening and hypothesis generation, while structure-based techniques can provide detailed insights into the molecular interactions driving biological activity, ultimately leading to the development of more potent and selective therapeutic agents.
Research Applications and Interdisciplinary Studies of 7 Fluoro 1h Indole 2 Carbaldehyde Derivatives
Role as a Versatile Building Block in Complex Organic Synthesis
7-Fluoro-1H-indole-2-carbaldehyde serves as a fundamental starting material in the construction of intricate molecular architectures. Its utility stems from the dual reactivity of the indole (B1671886) nucleus and the aldehyde function, allowing for a wide range of chemical transformations. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the indole ring, while the aldehyde group provides a handle for condensation, oxidation, reduction, and various coupling reactions.
Precursor for Advanced Heterocyclic Compounds and Scaffolds
The reactivity of this compound has been harnessed to synthesize a variety of advanced heterocyclic systems. These scaffolds are often privileged structures in medicinal chemistry, forming the core of many biologically active compounds.
One notable application is in the synthesis of pyrrolo[1,2-a]indoles . This tricyclic framework is present in numerous natural products and exhibits a range of pharmacological properties. rsc.org The synthesis can be achieved through a phosphine-promoted Michael addition/intramolecular Wittig reaction between 1H-indole-2-carbaldehydes and allenoates, providing an efficient route to these nitrogen-containing heterocycles. acs.org While specific examples detailing the use of the 7-fluoro derivative in this reaction were not prevalent in the reviewed literature, its structural similarity to other indole-2-carbaldehydes suggests its potential as a substrate in such transformations.
Another important class of heterocycles accessible from indole-2-carbaldehydes are indolyl-quinazolinones . These compounds have shown promising antibacterial activity. nih.gov The synthesis typically involves the condensation of an indole-3-carboxaldehyde (B46971) with an anthranilamide. nih.gov Although the primary literature reviewed focused on the 3-carboxaldehyde isomer, the general reactivity suggests that this compound could potentially be used in similar condensation reactions to generate novel 2-indolyl quinazolinone derivatives.
Furthermore, rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed to produce cyclopenta[b]indol-1(4H)-ones . acs.org This method is compatible with indolyl aldehydes bearing halogen groups, including fluorine, demonstrating the potential utility of this compound for creating polycyclic frameworks that can be further derivatized. acs.org
| Heterocyclic Scaffold | Synthetic Approach | Potential Significance |
| Pyrrolo[1,2-a]indoles | Phosphine-promoted Michael addition/intramolecular Wittig reaction | Core of various natural products with diverse pharmacological properties. rsc.org |
| Indolyl-quinazolinones | Condensation with anthranilamide derivatives | Potential antibacterial agents. nih.gov |
| Cyclopenta[b]indol-1(4H)-ones | Rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation | Building blocks for complex polycyclic frameworks. acs.org |
Synthesis of Indole Alkaloid Analogs
Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov this compound serves as a key starting material for the synthesis of fluorinated analogs of these important molecules, which can lead to improved pharmacological properties.
A significant family of indole alkaloids that have been the focus of synthetic efforts are the meridianins . These marine-derived compounds exhibit potent activity against a variety of protein kinases. researchgate.net The synthesis of meridianin analogs often involves the construction of a pyrimidine (B1678525) ring attached to the indole core. mdpi.comnih.gov While many reported syntheses start from substituted indoles, the use of this compound as a precursor could provide access to novel fluorinated meridianin analogs with potentially enhanced kinase inhibitory activity and improved pharmacokinetic profiles.
The communesin alkaloids, another class of complex indole alkaloids, have also been the subject of total synthesis efforts. nih.gov These syntheses often rely on strategic indole constructions. The availability of this compound provides an opportunity to create fluorinated intermediates for the synthesis of novel communesin analogs, which could exhibit interesting biological activities.
Exploration in Medicinal Chemistry Research (as synthetic intermediates and probes)
The unique properties conferred by the fluorine atom make this compound and its derivatives highly valuable in medicinal chemistry research. They are used not only as intermediates for the synthesis of potential drug candidates but also as molecular probes to study biological systems.
Design and Synthesis of Derivatives for Biological Target Exploration
The 7-fluoroindole (B1333265) scaffold is a key component in the design of inhibitors for various biological targets, particularly protein kinases. Kinase inhibitors are a crucial class of targeted therapeutics, especially in oncology. mdpi.comed.ac.uk The 7-azaindole (B17877) framework, a bioisostere of indole, is a privileged structure in the design of kinase inhibitors, and the insights gained from these studies can be applied to 7-fluoroindole derivatives. nih.govnih.gov
Derivatives of this compound can be designed to target the ATP-binding site of kinases. The indole nitrogen can act as a hydrogen bond donor, while the aromatic ring can participate in hydrophobic and π-stacking interactions. The fluorine atom at the 7-position can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of the indole N-H, which can influence hydrogen bonding. The aldehyde functionality can be elaborated into various side chains to probe different regions of the kinase binding pocket and improve selectivity.
| Target Class | Design Rationale | Potential Therapeutic Area |
| Protein Kinases | Mimicking the hinge-binding motif of ATP, fluorine substitution for enhanced binding and improved properties. mdpi.comnih.gov | Cancer, inflammatory diseases. mdpi.comed.ac.uk |
| Other Enzymes | Serving as a scaffold for the development of inhibitors targeting various enzyme classes. | Varied, depending on the target enzyme. |
Structure-Activity Relationship (SAR) Studies of Functionalized Indole Derivatives
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure relates to biological activity. The this compound core provides a rigid scaffold upon which systematic modifications can be made to probe these relationships.
In the context of kinase inhibitors, SAR studies on related indole and azaindole scaffolds have demonstrated the importance of substitution patterns on the indole ring for potency and selectivity. nih.govnih.gov For derivatives of this compound, SAR studies would typically involve:
Modification of the aldehyde group: Conversion to various amides, amines, alcohols, and other functional groups to explore interactions with the solvent-exposed region of the binding site.
Substitution at other positions of the indole ring: Introducing different functional groups at the 4, 5, and 6-positions to fine-tune electronic properties and steric interactions.
N-alkylation or N-arylation of the indole nitrogen: To probe the importance of the N-H hydrogen bond donor and to modulate solubility and cell permeability.
These studies are crucial for optimizing lead compounds into clinical candidates with improved efficacy and reduced off-target effects.
Development of Chemical Probes for Biological Systems, including Fluorescent Probes for Imaging
The indole scaffold is inherently fluorescent, and its photophysical properties are sensitive to the local microenvironment. nih.govnih.gov This makes indole derivatives, including those derived from this compound, attractive candidates for the development of fluorescent probes for biological imaging. nih.govnih.govscienceopen.com
The introduction of a fluorine atom can influence the fluorescence properties of the indole chromophore. The aldehyde group at the 2-position provides a convenient handle for attaching recognition elements for specific biological targets or for modulating the fluorescence response through mechanisms like photoinduced electron transfer (PeT). nih.gov
For instance, a derivative of this compound could be designed to bind to a specific protein. Upon binding, the change in the local environment's polarity or the restriction of intramolecular rotation could lead to a significant change in fluorescence intensity or emission wavelength (solvatochromism). acs.orgresearchgate.net This "turn-on" or ratiometric response would allow for the visualization of the target protein within living cells with high contrast. acs.org Such probes are invaluable tools for studying protein localization, dynamics, and interactions in real-time. nih.govnih.gov
| Probe Type | Design Principle | Application |
| Solvatochromic Probes | Fluorescence properties are sensitive to the polarity of the microenvironment. | Reporting on protein binding events and conformational changes. nih.govresearchgate.net |
| "Turn-on" Probes | Fluorescence is quenched in the unbound state and enhanced upon binding to the target. | High-contrast imaging of specific biomolecules in cells. acs.orgnih.gov |
| Ratiometric Probes | The ratio of fluorescence intensity at two different wavelengths changes upon target binding. | Quantitative imaging that is less susceptible to variations in probe concentration and instrumental parameters. acs.org |
Investigation of Anti-Virulence Mechanisms (e.g., against Pseudomonas aeruginosa)
In the field of medicinal chemistry, derivatives of this compound have been explored for their potential to combat bacterial infections through novel mechanisms. Rather than directly killing bacteria, an anti-virulence strategy aims to disarm pathogens by inhibiting the factors that cause disease. Research has shown that compounds derived from this scaffold can interfere with bacterial communication systems, a process known as quorum sensing. Specifically, these derivatives have been investigated for their ability to inhibit virulence factors in the opportunistic human pathogen Pseudomonas aeruginosa by disrupting its quorum sensing-related activities. This approach represents a promising avenue for developing new antimicrobial therapies that may be less likely to promote the development of drug resistance.
Applications in Materials Science Research
The indole nucleus, particularly when functionalized, is a valuable component in the design of organic materials. The presence of a fluorine atom in this compound modifies the electronic properties of the indole ring, making it and its subsequent polymers attractive for applications in materials science. bldpharm.com
The aldehyde group at the 2-position of this compound makes it a suitable monomer for polymerization. The resulting polymers, known as polyindoles, are a class of conducting polymers. These materials possess interesting electrical and photoluminescence properties, which are crucial for applications in optoelectronics. rsc.org Specifically, polymers derived from this compound are considered for use in the fabrication of organic light-emitting diodes (OLEDs), where their semiconducting nature can be harnessed to generate light upon the application of an electric field. bldpharm.com The fluorination of the polymer backbone can further tune the material's electronic energy levels and stability, potentially leading to more efficient and durable devices.
Polyindoles (PIn) are recognized as promising conducting polymers due to their high redox activity, excellent thermal stability, and low degradation tendency. researchgate.net They can be synthesized through various methods, including electrochemical polymerization and oxidative polymerization. researchgate.netrsc.org The electrochemical properties of polyindole-based materials are typically studied using techniques like cyclic voltammetry (CV), which reveals their redox behavior (oxidation and reduction potentials) and charge storage capabilities. researchgate.netmdpi.com While polyindoles themselves may have lower electrical conductivity compared to other conducting polymers, their properties can be enhanced by creating composites with materials like metal oxides. researchgate.netmdpi.com The electrochemical characteristics make them suitable candidates for electrode materials in energy storage devices such as supercapacitors. mdpi.com
Below is a table summarizing the general synthesis methods and electrochemical properties of polyindoles, the polymer class to which polymerized this compound would belong.
| Property | Description | Relevant Techniques | References |
| Synthesis Methods | Can be synthesized via electrochemical polymerization, oxidative polymerization, emulsion, and interfacial methods. researchgate.netrsc.org | Electrochemical Deposition, Chemical Oxidation | rsc.orgresearchgate.netrsc.org |
| Redox Activity | Exhibits stable and reversible oxidation-reduction (redox) transitions, crucial for charge storage. rsc.orgmdpi.com | Cyclic Voltammetry (CV) | researchgate.netmdpi.com |
| Conductivity | Possesses intrinsic electrical conductivity, which is a function of electron delocalization and doping level. rsc.orgrsc.org | Electrochemical Impedance Spectroscopy (EIS) | rsc.orgmdpi.com |
| Charge Storage | Used as electrode materials in supercapacitors due to their pseudocapacitive behavior. mdpi.com | Galvanostatic Charge-Discharge (GCD) | mdpi.com |
Utility in Agrochemical and Fine Chemical Research
This compound is a key intermediate in the synthesis of more complex molecules for both the fine chemical and agrochemical industries. The introduction of a fluorine atom into organic molecules is a well-established strategy in agrochemical development, with estimates suggesting that 30-40% of modern agrochemicals contain at least one fluorine atom. researchgate.net Fluorination can significantly alter a molecule's biological activity, metabolic stability, and ability to permeate biological membranes. tandfonline.com Fluorinated indoles, in particular, are investigated for their potential as plant hormones or other biologically active compounds for agricultural use. clockss.org The aldehyde functionality of this compound provides a reactive handle for further chemical transformations, allowing it to serve as a foundational scaffold for building a diverse library of potential agrochemical candidates.
Comparative Studies with Positional and Structural Isomers
The specific placement of the fluorine atom on the indole ring has profound consequences for the molecule's chemical behavior and, subsequently, the properties of any derived materials or biologically active compounds.
The position of the fluorine atom on the indole nucleus directly influences its electronic environment, which in turn affects reactivity, acidity/basicity (pKa), and the feasibility of certain synthetic transformations. tandfonline.com
Electronic Effects : As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. tandfonline.com When placed at the C-7 position, this effect can influence the electron density of the entire indole ring system, including the reactivity of the aldehyde at C-2 and the nitrogen at position 1. This is different from having the fluorine at other positions like C-4, C-5, or C-6, where the electronic influence on the reactive sites would vary. For instance, theoretical studies on the Fischer indole synthesis have shown that the number and location of fluorine substituents can alter the activation energy of key reaction steps. researchgate.net
Reactivity in Cyclization : In cascade annulation reactions to form more complex polycyclic structures, the position of substituents on the indole ring, including halogens like fluorine, has a significant impact on reaction efficiency and yield. acs.orgacs.org An electron-donating group at the C-4 position might lead to higher yields compared to the same group at the C-7 position. acs.org
Synthetic Accessibility : The synthesis of specific positional isomers of fluoroindoles can require different strategic approaches. acs.org While some methods allow for late-stage fluorination of an existing indole ring, others require the fluorine atom to be installed on a precursor molecule before the indole ring is constructed. acs.org The choice of route is often dictated by the desired substitution pattern and the directing effects of existing functional groups. nih.gov
The table below summarizes the influence of fluorine's position on key molecular properties.
| Property Affected | Impact of Fluorine Position | References |
| Reactivity | Alters electron density on the indole ring, influencing susceptibility to electrophilic or nucleophilic attack. | tandfonline.comresearchgate.net |
| Acidity/Basicity (pKa) | Reduces the basicity of nearby nitrogen atoms, which can affect bioavailability and reaction conditions. | tandfonline.com |
| Metabolic Stability | Can block sites of metabolic oxidation by enzymes like cytochrome P450, increasing the molecule's half-life. | tandfonline.com |
| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) within protein binding pockets, enhancing biological activity. | tandfonline.com |
| Synthetic Yields | The electronic effects of the fluorine atom can significantly impact the efficiency and outcome of subsequent synthetic steps. | acs.orgacs.org |
Comparative Profiles of Isomeric Fluorinated Indole-Carbaldehydes in Research Contexts
The position of the fluorine atom on the indole ring of indole-2-carbaldehydes significantly influences the molecule's chemical properties, reactivity, and, consequently, its applications in various research fields. The electron-withdrawing nature of fluorine can alter the electron density of the indole system, affecting how the molecule interacts with biological targets or participates in chemical reactions. This section provides a comparative analysis of this compound and its other positional isomers.
The substitution pattern, particularly the location of the fluorine atom, has a demonstrable impact on the reactivity and efficiency of these compounds in synthetic chemistry. For instance, in rhodium-catalyzed cascade annulation reactions involving indolyl aldehydes and alkynes, the position of substituents on the indole ring affects the reaction efficiency. acs.orgacs.org While specific data for 2-carbaldehyde isomers is limited in this context, studies on related indole-3-carbaldehydes show that electron-donating groups at the C-4 position give higher yields compared to those at the C-5, C-6, and C-7 positions. acs.org Halogenated indolyl aldehydes, including fluoro-substituted variants, are generally compatible with these reaction conditions, producing targeted polycyclic frameworks in moderate to good yields. acs.orgacs.org This highlights their utility as building blocks for complex heterocyclic molecules. acs.org
In medicinal chemistry, the placement of the fluorine atom is a critical determinant of biological activity. For example, a study on indole-based analogues as potential G-protein coupled receptor 44 (GPR44) tracers found that a 5-fluoro substituted indole derivative exhibited particularly high affinity for the DP1 receptor. mdpi.com This specificity underscores how isomeric positions can lead to different pharmacological profiles. While this compound itself has been investigated for applications in anticancer and antimicrobial research , its isomers are explored in different therapeutic contexts. Derivatives of 5-fluoro-1H-indole-2-carboxamide, for example, have been studied for their lipid-lowering activities. nih.gov
The fundamental properties of these isomers, while sharing the same molecular formula and weight, differ based on the fluorine's location, which can be seen in their predicted properties.
Table 1: Comparative Physicochemical Properties of Isomeric Fluorinated Indole-2-Carbaldehydes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP |
| 4-Fluoro-1H-indole-2-carbaldehyde | C₉H₆FNO | 163.15 | 53426611 | 1.9 |
| 5-Fluoro-1H-indole-2-carbaldehyde | C₉H₆FNO | 163.15 | 2338-71-8 | 1.9 |
| 6-Fluoro-1H-indole-2-carbaldehyde | C₉H₆FNO | 163.15 | 53427730 | 1.9 |
| This compound | C₉H₆FNO | 163.15 | 1367930-66-2 | 1.9 |
Data sourced from PubChem and other chemical databases. uni.luuni.luuni.lu
The research applications of these isomers are diverse, reflecting their distinct chemical reactivities and biological interactions. The aldehyde group at the 2-position makes them valuable precursors for synthesizing a wide range of more complex molecules. For example, indole-2-carboxaldehyde can be reacted with anthranilamide to produce indolylquinazolinones, a class of compounds investigated for antibacterial activity. nih.gov The presence and position of a fluorine atom can further modulate the activity of such derivatives.
Table 2: Comparative Research Applications of Fluorinated Indole Aldehyde Isomers and Related Compounds
| Compound/Derivative Class | Isomeric Position of Fluoro Group | Research Context/Application | Key Findings/Observations |
| This compound | 7-Fluoro | Anticancer, Antimicrobial, Material Science | Derivatives showed inhibition of cancer cell proliferation; potential use against Pseudomonas aeruginosa. |
| N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides | 5-Fluoro | Hyperlipidemia | Certain derivatives significantly reduced elevated plasma triglyceride levels in rat models. nih.gov |
| 5-fluoro-indole-3-acetic acid | 5-Fluoro | Receptor Binding Studies | Exhibited high binding affinity and specificity for the DP1 receptor. mdpi.com |
| Halogenated Indolyl Aldehydes | General (including Fluoro) | Organic Synthesis | Compatible with rhodium-catalyzed [3+2] cascade annulation to form complex polycyclic compounds. acs.orgacs.org |
| Indole-2-carboxaldehyde | (Unsubstituted) | Antibacterial Agent Synthesis | Used as a precursor to synthesize 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives with activity against S. aureus and MRSA. nih.gov |
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies and Catalytic Systems
While established methods like the Fischer indole (B1671886) synthesis provide a basis for creating the indole core, future research will likely focus on more efficient, selective, and sustainable synthetic strategies for 7-Fluoro-1H-indole-2-carbaldehyde and its analogs. The development of advanced catalytic systems is central to this endeavor.
Key areas for future development include:
Palladium-Catalyzed Reactions: Building on the success of palladium catalysis in indole synthesis, new methods could be explored. nih.gov Techniques like palladium-catalyzed aerobic amination of C-H bonds or the palladium/norbornene cooperative catalysis (Catellani-type reactions) could be adapted to construct the fluorinated indole ring system in a more direct fashion. nih.govnih.gov
Rhodium-Catalyzed Annulation: Recent advancements in rhodium-catalyzed aldehyde-directed [3+2] cascade annulation of indolecarbaldehydes with alkynes present a promising strategy. acs.org Applying this to this compound could lead to the one-step assembly of complex, indole-embedded polycyclic skeletons. acs.org
Flow Chemistry: The use of continuous flow reactors offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Investigating the synthesis of this compound using flow chemistry could lead to higher yields and purity.
Novel Catalysts: Exploration of diverse catalytic systems, including base, acid, amino acid, and even heteropolyacid catalysts, could uncover new reaction pathways for synthesizing and functionalizing the target molecule under milder, more environmentally friendly conditions. rsc.org
A comparative table of potential catalytic systems is presented below.
| Catalytic System | Potential Application for this compound | Key Advantages |
| Palladium (Pd) | Direct C-H functionalization and cross-coupling reactions. nih.govnih.gov | High efficiency and functional group tolerance. nih.gov |
| Rhodium (Rh) | Aldehyde-directed cascade annulations to form polycycles. acs.org | One-step assembly of complex structures. acs.org |
| Copper (Cu) | Co-oxidant in catalytic cycles, enhancing efficiency. acs.org | Synergistic effects with other catalysts. acs.org |
| Amino Acids (e.g., L-Proline) | Green, regioselective synthesis of indole derivatives. rsc.org | Natural, abundant, and versatile catalysts. rsc.org |
Advanced Spectroscopic and Mechanistic Studies for Reaction Pathways
A deeper understanding of the reaction mechanisms and the spectroscopic properties of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications.
Future research should focus on:
Spectroscopic Analysis: Detailed spectroscopic studies using techniques like absorption and fluorescence spectroscopy, as well as anisotropy and lifetime measurements, can elucidate the influence of the fluorine and aldehyde substituents on the electronic transitions ((1)L(a) and (1)L(b)) of the indole ring. nih.gov This knowledge is vital for understanding its photophysical properties.
Mechanistic Investigations: Probing the mechanisms of its synthesis and subsequent reactions is essential. For instance, in catalytic processes, identifying intermediates through techniques like in-situ MALDI-FT-ICR-MS can confirm the proposed reaction pathways. acs.org Mechanistic studies on how the fluorine atom influences the reactivity of the indole core, potentially through electrophilic aromatic substitution or other pathways, will be particularly insightful. rsc.org
Fluorination Pathways: While this compound features a pre-installed fluorine atom, understanding the mechanisms of late-stage fluorination of complex indole molecules can provide alternative synthetic routes and expand the chemical space. acs.org Investigating both radical and ionic processes in fluorination reactions could offer valuable insights. acs.org
Integration of Computational Approaches for Predictive Design and Discovery
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules derived from this compound.
Key computational strategies include:
Quantum Chemical Investigations: Using methods like Density Functional Theory (DFT), researchers can study the electronic structure, stability, and reactivity of the molecule and its derivatives. acs.org This can help in predicting reaction outcomes and designing more effective catalysts.
Molecular Docking and QSAR: For applications in medicinal chemistry, computational tools are invaluable. Docking studies, using software like AutoDock Vina, can predict how derivatives might bind to biological targets such as enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) modeling can then correlate the structural features of these derivatives with their biological activity, guiding the design of more potent compounds.
The table below summarizes key computed properties for the parent compound, which serve as a baseline for computational design.
| Property | Value |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Data sourced from PubChem. chem960.com |
Expanding the Scope of Derivatization for New Chemical Entities and Research Tools
The aldehyde group at the C2 position of this compound is a versatile handle for a wide range of chemical transformations, making it an excellent starting point for creating libraries of new compounds.
Future research will likely explore:
Synthesis of Bioactive Scaffolds: The indole nucleus is a privileged scaffold in drug discovery, known for its presence in compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The aldehyde can be converted into various functional groups to synthesize novel derivatives. For example, condensation with nitroalkanes followed by reduction can yield 2-(2-aminoethyl) or 2-(2-aminopropyl) indoles, which are important pharmacophores. rsc.org
Multicomponent Reactions: Using this compound in multicomponent reactions (MCRs) can rapidly generate molecular complexity and produce diverse heterocyclic structures with potential biological relevance. nih.gov
Development of Chemical Probes: The unique properties conferred by the fluorine atom (useful for ¹⁹F NMR studies) and the reactive aldehyde group make this compound an attractive platform for developing chemical probes and research tools to study biological systems. acs.org
Interdisciplinary Applications in Chemical Biology, Material Science, and Beyond
The structural features of this compound suggest its potential utility extends beyond traditional organic synthesis and medicinal chemistry into broader interdisciplinary fields.
Promising areas for future application include:
Chemical Biology: Derivatives of this compound could be designed as specific inhibitors or modulators of biological targets like protein kinases or histone deacetylases (HDACs). nih.gov The fluorine atom can enhance binding affinity and metabolic stability, making these derivatives valuable tools for probing biological pathways. acs.org
Material Science: The indole motif is known to have interesting photophysical properties. acs.org Derivatives of this compound could be investigated for their potential use in the development of novel organic materials, such as those for Organic Light-Emitting Diodes (OLEDs) or as ligands for Metal-Organic Frameworks (MOFs). bldpharm.combldpharm.com
Agrochemical Research: As a versatile building block, this compound also finds use in agrochemical research, where the development of new, effective, and selective pesticides is an ongoing need.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
